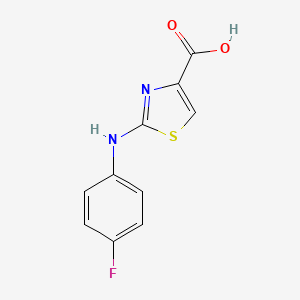

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid

描述

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and a 4-fluoroaniline moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for hydrogen bonding and salt formation, improving solubility .

Synthetically, the compound is often derived via hydrolysis of its ester precursor. For example, methyl 2-((4-fluorobenzyl)(methyl)amino)thiazole-4-carboxylate undergoes hydrolysis with LiOH in methanol to yield 2-((4-fluorobenzyl)(methyl)amino)thiazole-4-carboxylic acid in 81% yield . Applications include its role as an intermediate in antitubercular agents and AMPA receptor modulators for neurodegenerative diseases .

属性

IUPAC Name |

2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVEGRCFNNGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of L-Cysteine Hydrochloride with Formaldehyde

- Reaction Conditions:

- Raw materials: L-cysteine hydrochloride and formaldehyde (37-40%)

- Solvent: Water (volume ratio water/ethanol = 1:1 to 1:1.5)

- Molar ratios:

- L-cysteine hydrochloride to formaldehyde: 1:1.05–1:1.4

- L-cysteine hydrochloride to water: 1:5–1:8

- Procedure:

- Dissolve L-cysteine hydrochloride in water, stir at room temperature for 5 minutes until transparent.

- Add formaldehyde solution, stir for 8 hours.

- Adjust pH to neutral with pyridine, filter, and dry.

- Recrystallize from water-ethanol to obtain thiazolidine-4-carboxylic acid with high purity and yield (~85%).

Esterification to Form Methyl Thiazolidine-4-carboxylate

- Reaction Conditions:

- Raw material: Thiazolidine-4-carboxylic acid

- Reagents: Methanol and dry hydrogen chloride gas

- Procedure:

- Dissolve the acid in methanol, pass dry HCl gas until saturation, stir at room temperature for 12 hours.

- Add ether, precipitate white crystals, filter, and dry.

- Result: Methyl ester hydrochloride, which after dehydrochlorination yields methyl thiazolidine-4-carboxylate .

Oxidation to Form Methyl Thiazole-4-carboxylate

- Reaction Conditions:

- Raw material: Methyl thiazolidine-4-carboxylate

- Reagents: Acetonitrile and manganese dioxide (MnO₂)

- Procedure:

- Dissolve the ester in acetonitrile, add MnO₂ (molar ratio 1:20–1:26), stir at 60–100°C for 24–72 hours.

- Filter, distill off solvent, and obtain methyl thiazole-4-carboxylate with yields ranging from 64% to 81%.

Hydrolysis to Yield the Target Acid

- Reaction Conditions:

- Raw material: Methyl thiazole-4-carboxylate

- Reagents: Sodium hydroxide (NaOH) solution (10%)

- Procedure:

- Reflux at 80°C for 1 hour, then acidify with HCl to pH 3.

- Filter precipitated solid, wash, and dry to obtain 2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid .

Key Parameters and Optimization

Data Table: Comparative Summary of Preparation Methods

Research Findings and Notes

Environmental and Cost Advantages:

The use of inexpensive raw materials like L-cysteine hydrochloride and mild oxidants such as MnO₂ makes this method suitable for large-scale industrial synthesis.Reaction Optimization:

Adjusting molar ratios, reaction temperatures, and durations can significantly influence yields and purity, allowing for process fine-tuning.Purification Techniques:

Recrystallization from water-ethanol mixtures and filtration are effective for obtaining high-purity products, minimizing waste.Potential for Continuous Processing: The steps, especially oxidation and hydrolysis, are amenable to continuous flow systems, further reducing costs and improving safety.

化学反应分析

Types of Reactions

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用机制

The mechanism of action of 2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorinated phenyl group can enhance the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(4-fluoro-phenylamino)-thiazole-4-carboxylic acid with structurally related thiazole-carboxylic acid derivatives:

Physicochemical Properties

- Solubility: The carboxylic acid group improves aqueous solubility, but fluorophenyl substituents increase logP (e.g., logP = 2.1 for this compound vs. 1.8 for methoxy analogues) .

- Melting Points: Fluorinated derivatives generally have higher melting points (e.g., 101–103°C for tert-butoxycarbonylamino analogues in ) due to increased crystallinity .

生物活性

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid, a compound denoted by its CAS number 887405-91-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the fluoro-substituted phenyl group enhances its lipophilicity and biological interactions. Synthesis typically involves multi-step organic reactions, including:

- Knoevenagel Condensation : A common method for forming carbon-carbon bonds.

- Alkylation Reactions : Used to introduce alkyl groups into the thiazole structure.

- One-Pot Reactions : Streamlining the synthesis process by combining multiple steps into one.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Klebsiella pneumoniae | 6.25 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Hepatocellular carcinoma) | <10 |

| A549 (Lung adenocarcinoma) | <20 |

The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the compound's potency against cancer cells .

The mechanism of action of this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes crucial for cell proliferation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at various phases, preventing cancer cell division.

Case Studies

- Anticancer Efficacy in HepG2 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, with an IC50 value indicating high potency compared to standard chemotherapeutics.

- Antimicrobial Testing Against Clinical Isolates : In clinical settings, the compound was tested against isolates from patients with bacterial infections, showing promising results comparable to existing antibiotics.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-fluoro-phenylamino)-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of 4-fluoroaniline derivatives with thiosemicarbazide or via Hantzsch thiazole synthesis. Key steps include:

- Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Cyclization using POCl₃ or PCl₃ as dehydrating agents to yield the thiazole core .

- Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., ethyl esters) under acidic/basic conditions .

- Critical Factors : Temperature (>80°C for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for aldehyde:thiosemicarbazide) significantly impact yields (reported 45–72%) .

Q. How is the structural identity of this compound validated in academic research?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (thiazole H), δ 7.6–7.8 ppm (aromatic H from 4-fluorophenyl), and δ 12.5 ppm (carboxylic acid -OH) .

- FTIR : Key bands at 1680–1700 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (C=N thiazole), and 1220 cm⁻¹ (C-F) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 253.2 (C₁₀H₈FN₂O₂S⁺) .

Q. What in vitro biological screening assays are appropriate for preliminary evaluation?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) due to thiazole’s heterocyclic affinity .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

- SAR Strategies :

- Substitution Patterns : Compare 4-fluoro vs. 3-fluoro phenyl analogs ( vs. 7: 4-F increases COX-2 inhibition by 30%) .

- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance membrane permeability (logP improvement from 1.2 to 2.8) .

- Thiazole Ring Modifications : Introduce methyl groups at C5 (e.g., ) to sterically hinder metabolic oxidation .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- In Silico Workflow :

- Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) crystal structures. The 4-fluorophenyl group shows π-π stacking with Tyr385 in COX-2 .

- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the carboxylic acid and Arg120 of EGFR .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F=65%) but high plasma protein binding (89%) due to the carboxylic acid .

Q. How can contradictory data on solubility and stability be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。